molecular formula C9H10Br2N2O B2662119 8-Aminoquinolin-7-ol;dihydrobromide CAS No. 2287279-89-2

8-Aminoquinolin-7-ol;dihydrobromide

Cat. No. B2662119
CAS RN: 2287279-89-2
M. Wt: 322
InChI Key: XFPLACPSANGPHW-UHFFFAOYSA-N
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Description

8-Aminoquinolin-7-ol;dihydrobromide is a derivative of 8-Aminoquinoline . 8-Aminoquinoline is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .


Synthesis Analysis

The original synthesis of 8-Aminoquinoline involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . 8-Aminoquinoline can also be produced by amination of 8-chloroquinoline . A library of 20 novel quinoline-1,2,3-triazole hybrid compounds were synthesized by starting from 8-aminoquinoline .


Molecular Structure Analysis

The molecular formula of 8-Aminoquinolin-7-ol is C9H8N2O . The molecular weight is 160.17 . The molecular formula of 8-Amino-7-quinolinol dihydrobromide is C9H10Br2N2O .


Chemical Reactions Analysis

The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Physical And Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid . It has a density of 1.337 g/cm3 and a melting point of 65 °C .

Scientific Research Applications

C–H Functionalization of 8-Aminoquinoline Ring

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .

Synthesis of Substituted 8-Aminoquinoline

The synthesis of substituted 8-aminoquinoline is of great importance . Different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .

Biological Activity of 8-Hydroxyquinolines

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Chelating Agents

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Large-scale Synthesis

8-Aminoquinoline can be synthesized on a large scale . This process involves the use of brominated aromatic hydrocarbons, NiCl2, and Sodium hydroxide in anhydrous DMF .

Drug Development

Several described compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

Future Directions

8-Aminoquinolines are an important class of antimalarial drugs because they are effective against the liver stages of Plasmodium infections . Tafenoquine, a primaquine analog, is currently under advanced clinical development . It has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

properties

IUPAC Name

8-aminoquinolin-7-ol;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLACPSANGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinolin-7-ol;dihydrobromide

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